molecular formula C23H21ClO4 B11152912 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11152912
M. Wt: 396.9 g/mol
InChI Key: IUTDYAPJCZWHAW-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethoxy group, and a tetrahydrocyclohepta[c]chromen core

Preparation Methods

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps. One common synthetic route includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is unique due to its specific structural features. Similar compounds include:

  • 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
  • 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H21ClO4

Molecular Weight

396.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H21ClO4/c1-14-21(27-13-20(25)15-7-9-16(24)10-8-15)12-11-18-17-5-3-2-4-6-19(17)23(26)28-22(14)18/h7-12H,2-6,13H2,1H3

InChI Key

IUTDYAPJCZWHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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